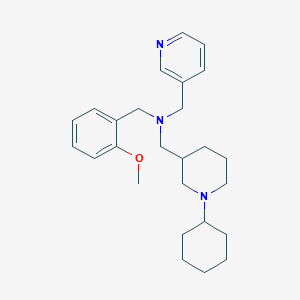![molecular formula C26H23NO6 B6012784 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one](/img/structure/B6012784.png)
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one is a chemical compound that belongs to the family of oxazolones. It has been studied for its potential use in various scientific research applications, including medicinal chemistry, drug discovery, and biological studies.
Mécanisme D'action
The mechanism of action of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has also been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine its potential efficacy and safety in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one in lab experiments is its potential for use in the development of new drugs for the treatment of pain, inflammation, and cancer. However, its limitations include the need for further studies to determine its potential efficacy and safety in humans, as well as the need for more efficient synthesis methods to produce larger quantities of the compound for use in research.
Orientations Futures
For the study of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one include further studies to determine its potential as a drug candidate for the treatment of pain, inflammation, and cancer. Other potential applications for the compound include its use as a tool for studying the mechanisms of COX-2 inhibition and apoptosis induction. Additionally, more efficient synthesis methods may be developed to produce larger quantities of the compound for use in research.
Méthodes De Synthèse
The synthesis of 4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one involves the reaction between 4-methoxybenzoyl chloride and 4-methoxyphenylacetic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with ethyl chloroformate and 2-amino-2-methyl-1-propanol to yield the final product.
Applications De Recherche Scientifique
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one has been studied for its potential use in medicinal chemistry and drug discovery. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-30-20-10-4-17(5-11-20)23(28)16-27-24(18-6-12-21(31-2)13-7-18)25(33-26(27)29)19-8-14-22(32-3)15-9-19/h4-15H,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOVBYGSUACWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=O)N2CC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-bis(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-oxazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-[(6-phenylpyrimidin-4-yl)amino]benzoate](/img/structure/B6012704.png)
amine dihydrochloride](/img/structure/B6012713.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-N,N-diethyl-4-methoxybenzamide](/img/structure/B6012720.png)
![7-(2-cyclohexylethyl)-2-[3-(4-methyl-1-piperazinyl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6012728.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6012731.png)
![1-(benzyloxy)-3-[(4-chlorobenzyl)thio]-2-propanol](/img/structure/B6012740.png)
![1-[2-methoxy-4-({[2-(4-methylphenyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6012742.png)
![1-(1-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B6012745.png)

![3-(2-furyl)-4-(2-morpholin-4-ylpyridin-3-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6012757.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-iodobenzamide](/img/structure/B6012770.png)
![2-{benzyl[2-(2-fluorophenyl)-1-methylethyl]amino}ethanol](/img/structure/B6012778.png)
![3-{1-[(4-methoxyphenyl)amino]ethylidene}-2,4(3H,5H)-furandione](/img/structure/B6012799.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012806.png)